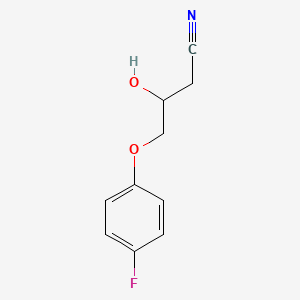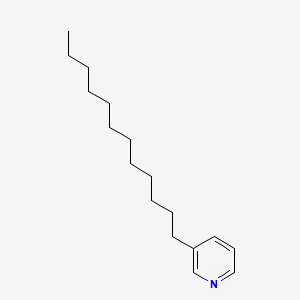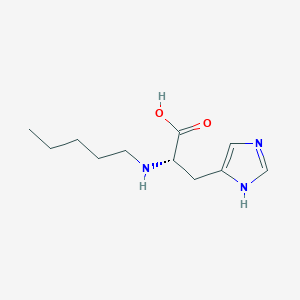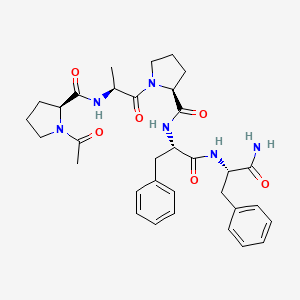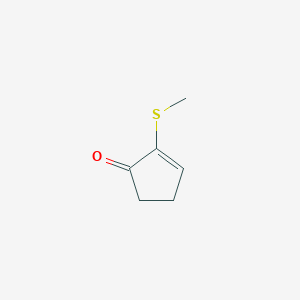![molecular formula C11H9Cl4N3O4 B14615952 Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro- CAS No. 58085-18-0](/img/structure/B14615952.png)
Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N’-[(4-nitrophenyl)methylene]bis[2,2-dichloro-] is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrophenyl group and dichloro substituents, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[(4-nitrophenyl)methylene]bis[2,2-dichloro-] typically involves the condensation of 4-nitroaniline with dichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N,N’-[(4-nitrophenyl)methylene]bis[2,2-dichloro-] undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Acetamide, N,N’-[(4-nitrophenyl)methylene]bis[2,2-dichloro-] has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Acetamide, N,N’-[(4-nitrophenyl)methylene]bis[2,2-dichloro-] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the dichloro groups can enhance the compound’s binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the dichloro substituents.
2,2-dichloro-N-(4-nitrophenyl)acetamide: Similar but with different substitution patterns.
4’-Methyl-2’-nitroacetanilide: Contains a methyl group instead of the dichloro groups.
Uniqueness
Acetamide, N,N’-[(4-nitrophenyl)methylene]bis[2,2-dichloro-] is unique due to its combination of nitrophenyl and dichloro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
58085-18-0 |
|---|---|
Formule moléculaire |
C11H9Cl4N3O4 |
Poids moléculaire |
389.0 g/mol |
Nom IUPAC |
2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(4-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C11H9Cl4N3O4/c12-7(13)10(19)16-9(17-11(20)8(14)15)5-1-3-6(4-2-5)18(21)22/h1-4,7-9H,(H,16,19)(H,17,20) |
Clé InChI |
QXSAVQWEOGMINT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



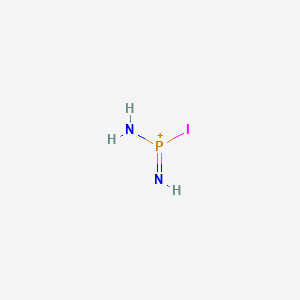
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
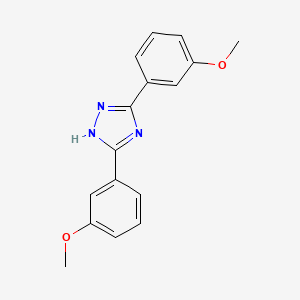
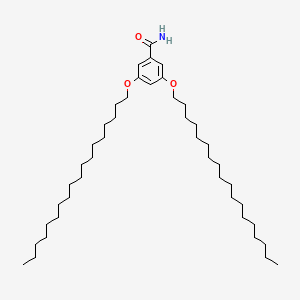

![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)

